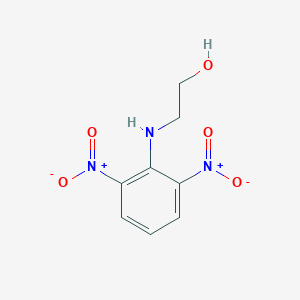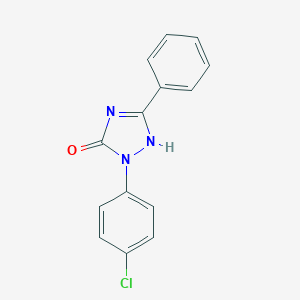![molecular formula C9H12N4O B098729 [1-(4-Aminophenyl)ethylideneamino]urea CAS No. 18300-68-0](/img/structure/B98729.png)
[1-(4-Aminophenyl)ethylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Aminophenyl)ethylideneamino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are known for their azomethine and urea functionalities, which make them significant in various biological and pharmacological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[1-(4-Aminophenyl)ethylideneamino]urea can be synthesized through a traditional method involving the reaction of hydrazinecarboxamide with 4-aminobenzaldehyde. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Aminophenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted semicarbazones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
[1-(4-Aminophenyl)ethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to bind with metal ions.
Biology: The compound has been studied for its DNA binding properties and potential anticancer activity.
Medicine: It is investigated for its pharmacokinetic features and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of [1-(4-Aminophenyl)ethylideneamino]urea involves its interaction with biological molecules such as DNA. The compound exhibits hyperchromism with a bathochromic shift, indicating strong binding with DNA. Molecular docking studies have shown that it interacts with several cancer receptors, suggesting its potential as an anticancer agent. The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxamide, 2-[1-(3-aminophenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(2-aminophenyl)ethylidene]-
Uniqueness
[1-(4-Aminophenyl)ethylideneamino]urea is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown distinct DNA binding properties and potential anticancer activity, making it a valuable candidate for further research .
Propriétés
Numéro CAS |
18300-68-0 |
|---|---|
Formule moléculaire |
C9H12N4O |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
[1-(4-aminophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14) |
Clé InChI |
SDKXJACVTWIKTG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
SMILES canonique |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


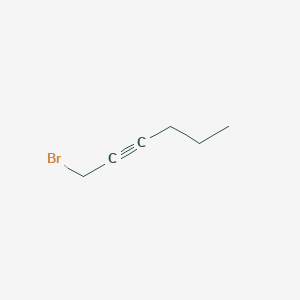
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
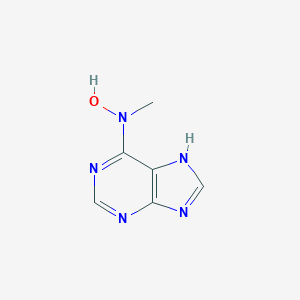

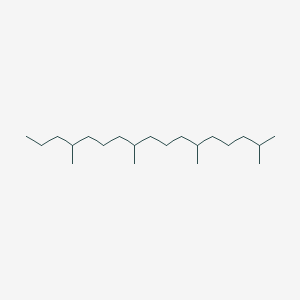

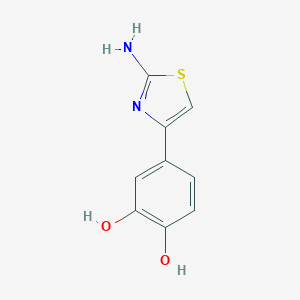
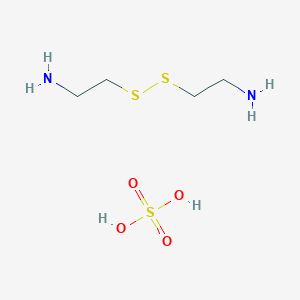
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)

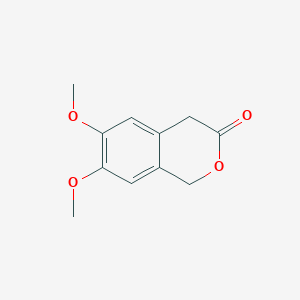
![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)
